![molecular formula C19H22FNO2S2 B2929615 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1706302-91-1](/img/structure/B2929615.png)
4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane
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Overview
Description
4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It has been found to have various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins in the body that are involved in cell growth and inflammation. This leads to the inhibition of cancer cell growth and reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane can have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also inhibits the production of reactive oxygen species, which can cause damage to cells and tissues. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane in lab experiments is its high purity and efficiency of synthesis. It has also been found to be highly stable and can be easily stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for the research of 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane. One direction is to further investigate its mechanism of action and identify specific pathways that it targets. This can lead to the development of more targeted therapies for diseases such as cancer and inflammation. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, research can be conducted to investigate its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
Synthesis Methods
The synthesis of 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-fluorobenzaldehyde in the presence of a base. The resulting product is then treated with thioamide to obtain the final compound. This method has been found to be efficient and yields high purity product.
Scientific Research Applications
4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to be effective against drug-resistant bacteria.
properties
IUPAC Name |
4-(2,4-dimethylphenyl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S2/c1-14-7-8-19(15(2)13-14)25(22,23)21-10-9-18(24-12-11-21)16-5-3-4-6-17(16)20/h3-8,13,18H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUSGIPSTRUUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane |
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